molecular formula C17H18ClNO4S B6413244 2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% CAS No. 1261969-98-5

2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6413244
CAS RN: 1261969-98-5
M. Wt: 367.8 g/mol
InChI Key: WZRKOEWXZOKNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid (2-4-t-BSCBA) is a synthetic compound with a wide range of applications in scientific research. With its unique properties, it can be used in a variety of experiments and studies, from biochemical and physiological research to synthesis of other compounds.

Mechanism of Action

2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% is a substrate for several enzymes and is involved in biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to reduce the production of reactive oxygen species. It has also been shown to have anti-cancer effects, as well as anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is relatively easy to synthesize. It is also relatively non-toxic and has low solubility in water, which makes it suitable for use in a range of experiments. However, it is not soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95%. It could be used in the development of new drugs and therapies, or in the study of the mechanism of action of enzymes. It could also be used in the synthesis of new compounds, or in the development of new methods for the synthesis of existing compounds. Finally, it could be used in the study of biochemical and physiological processes, such as inflammation and cancer.

Synthesis Methods

2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% is synthesized from 4-t-butylsulfamoylphenol and 4-chlorobenzoic acid, which are reacted in the presence of a catalyst. The reaction is conducted in a polar solvent, such as methanol or ethanol, and the product is then isolated and purified. The product is a white solid with a melting point of approximately 150°C.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a substrate for enzymatic reactions. It has also been used in the study of the mechanism of action of enzymes and in the development of new drugs.

properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)15-10-12(18)6-9-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRKOEWXZOKNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid

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